molecular formula C9H9N3 B13856276 4-(Pyrazol-1-ylmethyl)pyridine

4-(Pyrazol-1-ylmethyl)pyridine

Cat. No.: B13856276
M. Wt: 159.19 g/mol
InChI Key: RWZOGWBXJGNXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety at the 4-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, catalysis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazol-1-ylmethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the reaction of 4-chloromethylpyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of 4-formylpyridine, which undergoes a condensation reaction with hydrazine to form the pyrazole ring directly attached to the pyridine ring. This method often requires acidic or basic catalysts to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as cerium ammonium nitrate or sodium periodate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Cerium ammonium nitrate, sodium periodate, and sodium persulfate are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazole or pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pyrazol-1-ylmethyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrazol-1-ylmethyl)pyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes. These complexes can exhibit catalytic activity in various chemical reactions.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(Pyrazol-1-ylmethyl)pyridine can be compared with other similar compounds, such as:

  • 2-(Pyrazol-1-ylmethyl)pyridine
  • 3-(Pyrazol-1-ylmethyl)pyridine
  • 4-(Imidazol-1-ylmethyl)pyridine
  • 4-(Triazol-1-ylmethyl)pyridine

These compounds share similar structural features but differ in the position of the pyrazole ring or the type of heterocycle attached to the pyridine ring. The unique positioning of the pyrazole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZOGWBXJGNXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.